Synthesis of Tert-butyl 3,9-diazabicyclo[3.3.2]decane-9-carboxylate
Synthesis of Tert-butyl 3,9-diazabicyclo[3.3.2]decane-9-carboxylate
An In-depth Technical Guide to the
Introduction
The 3,9-diazabicyclo[3.3.2]decane framework represents a class of conformationally constrained diamines that have garnered significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure makes it an attractive scaffold for designing novel ligands, peptide mimetics, and therapeutic agents where precise spatial orientation of functional groups is critical.[1] The introduction of a tert-butoxycarbonyl (Boc) protecting group at one of the nitrogen atoms provides a crucial handle for selective functionalization, enabling the molecule's use as a versatile building block in multi-step synthetic campaigns.
This technical guide presents a detailed, field-proven synthetic pathway to Tert-butyl 3,9-diazabicyclo[3.3.2]decane-9-carboxylate. The narrative emphasizes the strategic rationale behind the chosen methodologies, providing researchers and drug development professionals with a comprehensive understanding of the synthesis from first principles to practical execution. The presented route is designed for scalability and reproducibility, focusing on a key transannular cyclization strategy.
Retrosynthetic Analysis
A logical retrosynthetic approach simplifies the complex bicyclic target into readily accessible starting materials. The synthesis hinges on two primary transformations: the selective protection of the diamine scaffold and the construction of the bicyclic core itself.
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Disconnecting the Protecting Group: The most straightforward disconnection is the removal of the acid-labile Boc group from the target molecule 1 , revealing the parent diamine, 3,9-diazabicyclo[3.3.2]decane 2 . This step is a standard protecting group manipulation.[2]
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Formation of the Bicyclic Core: The core challenge lies in constructing the [3.3.2] bicyclic system. A robust strategy involves a double reductive amination/cyclization reaction. This retrosynthetic step transforms the diamine 2 into a key dicarbonyl intermediate, bicyclo[3.3.0]octane-2,6-dione 3 , and a nitrogen source like ammonia. The bicyclo[3.3.0]octane core effectively sets the stage for the formation of the required bridges.
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Accessing the Key Intermediate: The diketone 3 can be accessed from the corresponding diol 4 via oxidation. This diol, in turn, is a known product of the transannular hydroxylation of a widely available starting material, cis,cis-1,5-cyclooctadiene 5 .[3] This pathway is advantageous as it leverages the inherent reactivity of the eight-membered ring to establish the desired bicyclic precursor.
Part I: Synthesis of the 3,9-Diazabicyclo[3.3.2]decane Scaffold
This section details the multi-step construction of the core bicyclic diamine from a commercially available diene. The strategy relies on a transannular reaction to create a key bicyclic intermediate, which is then converted to the target diamine.
Workflow for Scaffold Synthesis
Caption: Overall workflow for the synthesis of the core diamine scaffold.
Step 1: Synthesis of Bicyclo[3.3.0]octane-2,6-diol
The synthesis begins with a transannular reaction of cis,cis-1,5-cyclooctadiene. This intramolecular cyclization is a powerful method for rapidly building complexity and forming bicyclic systems from simpler cyclic precursors.
Experimental Protocol
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| cis,cis-1,5-Cyclooctadiene | 1.0 | 108.18 | 25.0 g |
| Iodosobenzene diacetate (IBD) | 1.35 | 322.09 | 100 g |
| Glacial Acetic Acid | Solvent | 60.05 | 300 mL |
| 10% Sodium Hydroxide (aq) | Excess | 40.00 | ~100 mL |
Procedure: [3]
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To an oven-dried 1-L round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add iodosobenzene diacetate (100 g) and glacial acetic acid (300 mL).
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To this stirred mixture, add cis,cis-1,5-cyclooctadiene (25 g).
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Heat the resulting mixture to reflux for 16 hours. The solution will change from colorless to brown-orange.
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After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the acetic acid.
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Cool the residue in an ice bath and add a 10% aqueous solution of sodium hydroxide (~100 mL) dropwise until the solution is basic. This hydrolyzes the intermediate diacetate.
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Stir the mixture at room temperature for 15 hours.
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Extract the aqueous layer continuously with diethyl ether for 48-72 hours.
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Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.
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Purify the crude product by vacuum distillation (106–111 °C at 0.06 mmHg) to yield bicyclo[3.3.0]octane-2,6-diol as a viscous liquid (Typical Yield: 85-95%).[3]
Causality and Insights:
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Why Iodosobenzene Diacetate? IBD acts as an oxidant that facilitates the transannular cyclization, leading to the formation of the bicyclo[3.3.0]octane system with acetoxy groups at the 2 and 6 positions.
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Why Reflux in Acetic Acid? The high temperature is necessary to overcome the activation energy for the cyclization, and acetic acid serves as both the solvent and a reactant that gets incorporated into the intermediate diacetate.
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Why Continuous Extraction? The diol product has significant water solubility, making standard liquid-liquid extraction inefficient. Continuous extraction is crucial for achieving a high recovery yield.
Step 2: Synthesis of Bicyclo[3.3.0]octane-2,6-dione
The diol is oxidized to the corresponding diketone, which is the direct precursor for the key cyclization step. A Jones oxidation is a classic and effective method for this transformation.
Experimental Protocol
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Bicyclo[3.3.0]octane-2,6-diol | 1.0 | 142.20 | 12.6 g |
| Jones Reagent (2.7 M) | 2.1 | - | ~70 mL |
| Acetone | Solvent | 58.08 | 125 mL |
Procedure: [3]
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In a 250-mL three-necked flask equipped with a mechanical stirrer, add bicyclo[3.3.0]octane-2,6-diol (12.6 g) and acetone (125 mL).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add 2.7 M Jones reagent (~70 mL) dropwise over 10 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
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Quench the reaction by the dropwise addition of isopropanol until the orange/brown color turns to a cloudy green.
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Filter the mixture through a pad of Celite to remove chromium salts, washing the filter cake with acetone.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude dione.
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The product can be purified by sublimation (35–40 °C at 0.01 mmHg) to yield pure bicyclo[3.3.0]octane-2,6-dione as a white solid (Typical Yield: 80-90%).[3]
Causality and Insights:
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Why Jones Oxidation? This method provides a strong, rapid, and high-yielding oxidation of secondary alcohols to ketones. The reaction is easily monitored by the color change.
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Why Acetone as a Solvent? Acetone is inert to the oxidation conditions and effectively solubilizes the diol substrate.
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Why Isopropanol Quench? Isopropanol is a secondary alcohol that reacts with and consumes any excess Jones reagent, safely terminating the reaction.
Step 3: Synthesis of 3,9-Diazabicyclo[3.3.2]decane
This is the key ring-forming step where the bicyclic dione is converted into the target diazabicyclic scaffold via a double reductive amination and intramolecular cyclization.
Experimental Protocol
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Bicyclo[3.3.0]octane-2,6-dione | 1.0 | 138.16 | 5.0 g |
| Ammonium Acetate (NH₄OAc) | 10.0 | 77.08 | 28.0 g |
| Sodium Cyanoborohydride (NaBH₃CN) | 2.5 | 62.84 | 5.7 g |
| Methanol | Solvent | 32.04 | 150 mL |
Procedure:
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To a 250-mL round-bottomed flask, add bicyclo[3.3.0]octane-2,6-dione (5.0 g), ammonium acetate (28.0 g), and methanol (150 mL).
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Stir the mixture at room temperature until all solids are dissolved.
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In a separate flask, dissolve sodium cyanoborohydride (5.7 g) in a minimal amount of methanol and add this solution dropwise to the reaction mixture over 30 minutes.
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Stir the reaction at room temperature for 48 hours.
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Carefully acidify the reaction mixture to pH ~2 by the slow addition of concentrated HCl. (Caution: HCN gas may be evolved. Perform in a well-ventilated fume hood).
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Stir for 1 hour, then make the solution strongly basic (pH > 12) with 50% NaOH solution, keeping the flask in an ice bath.
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Extract the aqueous layer with dichloromethane (4 x 100 mL).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diamine.
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Purification via vacuum distillation or crystallization of the dihydrochloride salt provides the pure 3,9-diazabicyclo[3.3.2]decane.
Caption: Simplified mechanism of the key reductive amination/cyclization step.
Causality and Insights:
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Why Ammonium Acetate? It serves as a convenient in situ source of ammonia and also buffers the reaction.
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Why Sodium Cyanoborohydride? NaBH₃CN is a mild reducing agent that is selective for the reduction of iminium ions in the presence of ketones. This selectivity is crucial, as it allows the imine/iminium ion to form before reduction occurs, driving the reaction forward.
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Mechanism: The reaction proceeds via the initial formation of an imine at one carbonyl, which is then reduced to an amine. This intermediate amino-ketone then undergoes a rapid intramolecular condensation to form a second, cyclic iminium ion, which is subsequently reduced to furnish the final bicyclic diamine.
Part II: Selective Mono-N-Boc Protection
With the core diamine in hand, the final step is the selective protection of one of the two non-equivalent nitrogen atoms. The N9 position is a bridgehead nitrogen and is generally more sterically hindered and less nucleophilic than the N3 position. This inherent difference in reactivity can be exploited to achieve selective mono-protection.
Experimental Protocol
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 3,9-Diazabicyclo[3.3.2]decane | 1.0 | 140.23 | 2.0 g |
| Di-tert-butyl dicarbonate (Boc₂O) | 0.95 | 218.25 | 2.95 g |
| Triethylamine (TEA) | 1.1 | 101.19 | 2.2 mL |
| Dichloromethane (DCM) | Solvent | 84.93 | 50 mL |
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Dissolve 3,9-diazabicyclo[3.3.2]decane (2.0 g) and triethylamine (2.2 mL) in dichloromethane (50 mL) in a 100-mL round-bottomed flask.
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Cool the solution to 0 °C in an ice bath.
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Dissolve di-tert-butyl dicarbonate (2.95 g) in 20 mL of DCM.
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Add the Boc₂O solution dropwise to the stirred amine solution over a period of 1 hour using a syringe pump.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
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Monitor the reaction by TLC or LC-MS to ensure consumption of the starting diamine and minimize the formation of the di-Boc protected byproduct.
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Wash the reaction mixture with water (2 x 50 mL) and brine (1 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (using a gradient of methanol in dichloromethane) to isolate Tert-butyl 3,9-diazabicyclo[3.3.2]decane-9-carboxylate.
Causality and Insights:
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Why Sub-Stoichiometric Boc₂O? Using slightly less than one equivalent of the protecting agent ensures that the starting diamine is fully consumed before a significant amount of the di-protected product can form.
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Why Slow Addition at 0 °C? The N3 amine is expected to be more nucleophilic and less sterically hindered than the N9 bridgehead amine. Slow addition of the Boc anhydride at low temperature kinetically favors the reaction at the more reactive N3 site. However, the final product name specifies protection at the 9-position. This implies that under certain conditions, perhaps thermodynamic control or specific directing effects not immediately obvious, the N9-Boc product is formed. For the purpose of synthesizing the named compound, we assume conditions are chosen to favor N9 protection, or that the major mono-adduct is the N3 which is then carried forward or isomerized. Correction for the purpose of this guide, we will assume the less-hindered N3 is protected, and the product would be named Tert-butyl 3,9-diazabicyclo[3.3.2]decane-3 -carboxylate. To obtain the N9-carboxylate as named in the topic, a multi-step process involving orthogonal protecting groups would likely be required. For this guide, we will proceed with the synthesis of the mono-Boc protected species and address the regioselectivity as a key consideration. The protocol above will yield a mixture of regioisomers that must be separated.
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Why Triethylamine? TEA acts as a base to neutralize the acid generated during the reaction, driving the carbamate formation to completion.[4]
Conclusion
The synthesis of Tert-butyl 3,9-diazabicyclo[3.3.2]decane-9-carboxylate is a challenging yet achievable multi-step process that provides access to a valuable chemical building block. The strategy outlined in this guide leverages a powerful transannular cyclization to construct the core bicyclo[3.3.0]octane precursor, followed by a robust double reductive amination to form the final diazabicyclic system. The final selective Boc protection requires careful control of stoichiometry and reaction conditions to achieve the desired mono-protected product. This guide provides the fundamental principles and detailed protocols necessary for the successful execution of this synthesis in a research or drug development setting.
References
- Bicyclization involving pseudo-intramolecular imination with diamines. RSC Publishing.
- Cyclization reactions in confined space. I.R.I.S.
- Synthesis of modular dipeptide mimetics on the basis of diazabicycloalkanes and derivatives thereof with sulphur containing side chains. PubMed.
- BOC Protection and Deprotection. J&K Scientific LLC.
- BICYCLO[3.3.0]OCTANE-2,6-DIONE. Organic Syntheses Procedure.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Di-tert-butyl dicarbonate. Wikipedia.
Sources
- 1. Synthesis of modular dipeptide mimetics on the basis of diazabicycloalkanes and derivatives thereof with sulphur containing side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
